molecular formula C32H58N2O15 B609238 m-PEG12-Mal CAS No. 88504-24-9

m-PEG12-Mal

Cat. No.: B609238
CAS No.: 88504-24-9
M. Wt: 710.82
InChI Key: OVCDVKBUIQUWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG12-Mal typically involves the reaction of methoxy polyethylene glycol with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as crystallization and filtration to ensure high purity and yield .

Mechanism of Action

The mechanism of action of m-PEG12-Mal involves the formation of a covalent bond between the maleimide group and a thiol group on a target molecule. This reaction forms a stable thioether linkage, which can be used to attach various biomolecules, such as proteins or peptides, to the PEG chain. This modification enhances the solubility, stability, and bioavailability of the attached biomolecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG12-Mal is unique due to its maleimide group, which provides specific reactivity with thiol groups, making it highly suitable for bioconjugation applications. The hydrophilic PEG spacer also enhances the solubility and stability of the resulting conjugates, making it a versatile tool in various scientific fields .

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCDVKBUIQUWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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